molecular formula C15H13FN2O2S B15172740 Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate CAS No. 921040-15-5

Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate

Cat. No.: B15172740
CAS No.: 921040-15-5
M. Wt: 304.3 g/mol
InChI Key: UINFXZLHOIUTKR-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a 1,3-thiazole ring attached via a methyl group to the indole nitrogen (N1) and an ethyl ester group at position 2. The fluorine atom at position 5 enhances electronic properties and metabolic stability, making it a candidate for pharmacological applications, particularly in antiviral and anticancer research. Its structure combines aromatic indole and thiazole moieties, which are common in bioactive molecules due to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .

Properties

CAS No.

921040-15-5

Molecular Formula

C15H13FN2O2S

Molecular Weight

304.3 g/mol

IUPAC Name

ethyl 5-fluoro-1-(1,3-thiazol-2-ylmethyl)indole-2-carboxylate

InChI

InChI=1S/C15H13FN2O2S/c1-2-20-15(19)13-8-10-7-11(16)3-4-12(10)18(13)9-14-17-5-6-21-14/h3-8H,2,9H2,1H3

InChI Key

UINFXZLHOIUTKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=NC=CS3)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 5-fluoroindole with a thiazole derivative under basic conditions, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, focusing on substituent positions, heterocyclic systems, and biological activities.

Substituent Variations on the Indole Core

a. Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2)

  • Key Differences : Replaces the thiazolylmethyl group at N1 with an iodine atom at C3.
  • Impact: The iodine atom increases molecular weight (333.1 g/mol vs.
  • Applications : Used in cross-coupling reactions for synthesizing more complex indole derivatives .

b. Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate

  • Key Differences : Features a phenyl group at C3 instead of the thiazolylmethyl group at N1.
  • Bioactivity : Phenyl groups enhance lipophilicity, but the absence of a thiazole ring may limit interactions with enzymes like SARS-CoV-2 Main Protease .
Heterocyclic Modifications

a. 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid

  • Key Differences: Contains a 2-amino-4-oxo-thiazole moiety conjugated to C3 via a methylene bridge, unlike the N1-thiazolylmethyl substitution.
  • Synthesis: Prepared via condensation of 3-formyl-indole derivatives with 2-aminothiazol-4(5H)-one under acidic conditions .

b. AB668 (Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate)

  • Key Differences : Incorporates a triazole-piperidine-sulfonamide chain at C3 instead of the thiazolylmethyl group.
  • Applications : Demonstrated selective cytotoxicity in cancer cells via CK2 inhibition, highlighting how bulky substituents at C3 can modulate target specificity .

Structural and Physicochemical Properties

Property Target Compound Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
Molecular Weight (g/mol) ~306.3 333.1 ~297.3
LogP (Predicted) ~2.8 (thiazole increases polarity) ~3.1 (iodine increases lipophilicity) ~3.5 (phenyl enhances lipophilicity)
Key Substituents N1-thiazolylmethyl, C5-F C3-I, C5-F C3-phenyl, C5-F
Bioactivity Antiviral (predicted) Synthetic intermediate Carbohydrazide precursor

Biological Activity

Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological profile.

Chemical Structure and Properties

  • Molecular Formula : C12H10F N3O2S
  • Molecular Weight : 273.29 g/mol
  • CAS Number : [specific CAS number if available]

The compound features a fluorinated indole structure linked to a thiazole moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound has shown efficacy in inhibiting several critical protein kinases, including:
    • EGFR (Epidermal Growth Factor Receptor)
    • HER2 (Human Epidermal growth factor Receptor 2)
    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
    • CDK2 (Cyclin-dependent kinase 2) .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by promoting cell cycle arrest at the G2/M phase, leading to programmed cell death .
  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance:
    • IC50 values reported for related thiazole-indole compounds range from 6.10 µM to over 30 µM against different cancer types .

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound and similar derivatives. Below are notable findings:

StudyCompoundCell LineIC50 (µM)Mechanism
Ethyl 5-fluoro...MCF-7 (Breast Cancer)6.10 ± 0.4Apoptosis induction
Ethyl 5-fluoro...Other Cancer Lines<30Multi-target inhibition
Thiazolyl-indole derivativesVarious Cancer LinesVariesKinase inhibition

Case Study: Cytotoxicity Against MCF-7 Cells

In a specific study focusing on MCF-7 breast cancer cells, derivatives of the compound demonstrated significant cytotoxicity with IC50 values as low as 6.10 µM. The mechanism was primarily through the inhibition of cell cycle progression and induction of apoptosis, highlighting the therapeutic potential of thiazole-indole hybrids in oncology .

Structural Activity Relationship (SAR)

The presence of the thiazole ring is crucial for enhancing the anticancer activity of indole-based compounds. Modifications at specific positions on the indole and thiazole rings can significantly influence potency and selectivity against cancer cells. For instance:

  • Fluorine substitution at the 5-position of the indole ring has been associated with increased activity due to enhanced electronic properties that facilitate interaction with target proteins .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the thiazole moiety. For example:

  • Step 1 : React 5-fluoroindole derivatives with propargyl bromide to install an alkyne group.
  • Step 2 : Perform CuAAC with 2-azidothiazole in PEG-400/DMF solvent systems under nitrogen, yielding the target compound .
  • Purification : Use column chromatography (e.g., 70:30 ethyl acetate/hexane) and confirm purity via TLC and NMR .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns (e.g., fluorine at C5, thiazole methylene at N1) .
  • Mass Spectrometry : FAB-HRMS for molecular ion confirmation .
  • X-ray Crystallography : Resolve crystal structures using SHELX software for precise bond angles and torsional strain analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for CuAAC-based synthesis?

Yields vary significantly (22–42%) depending on:

FactorImpactExample
Solvent PEG-400 enhances Cu(I) solubility, but DMF may stabilize intermediates .
Catalyst Loading Sub-stoichiometric CuI (0.1–0.2 eq.) minimizes side reactions .
Temperature Prolonged room-temperature reactions (12–24 hrs) improve regioselectivity .
Contradictions in yield (e.g., 22% vs. 42%) may arise from trace oxygen or azide purity. Use inert atmospheres and purified reagents .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular Docking : Screen against targets like tubulin or kinase enzymes using AutoDock Vina. The thiazole group’s electron-withdrawing effects enhance binding to hydrophobic pockets .
  • MD Simulations : Analyze stability in lipid bilayers to assess blood-brain barrier permeability .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study fluorine’s electronic effects on indole π-stacking .

Q. How are crystallographic data interpreted to resolve structural ambiguities?

  • SHELX Refinement : Use SHELXL for high-resolution data (<1.0 Å) to model disorder in the thiazole-methyl group .
  • Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity of the indole ring, which affects packing and solubility .
  • Validation : Check for overfitting using R-factor gaps and Hirshfeld surface analysis .

Q. How do substituent variations influence biological activity?

  • Thiazole vs. Imidazole : Thiazole’s sulfur atom increases metabolic stability but reduces solubility compared to imidazole analogs .
  • Fluorine Position : C5-fluoro substitution enhances electron-deficient character, improving DNA intercalation potential .
  • Ethyl Ester : The ester group can be hydrolyzed in vivo to a carboxylic acid, altering pharmacokinetics .

Q. What strategies resolve contradictions in NMR data for regioisomers?

  • 2D NMR : Use HSQC and HMBC to distinguish C2 vs. C3 substitution in indole derivatives .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled analogs to confirm N-methylation sites .
  • Dynamic NMR : Analyze temperature-dependent shifts to detect rotational barriers in the thiazole-methyl group .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Compare analogs with trifluoromethyl (e.g., Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate) or carbamoyl substituents .
  • Biological Assays : Test cytotoxicity (MTT assay) against HeLa cells and antimicrobial activity (MIC vs. S. aureus) .
  • Data Analysis : Use PCA to correlate electronic descriptors (Hammett σ) with IC50_{50} values .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Solvent Volume : Transition from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) .
  • Yield Trade-offs : Pilot 10-g batches achieve ~30% yield but require strict exclusion of moisture .

Q. How to validate synthetic intermediates using hyphenated techniques?

  • LC-MS/MS : Monitor azide intermediates in real-time to prevent accumulation .
  • TGA-DSC : Assess thermal stability of the ethyl ester group during lyophilization .
  • In Situ IR : Track CuAAC progression via alkyne C≡C stretch (2100–2260 cm1^{-1}) disappearance .

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